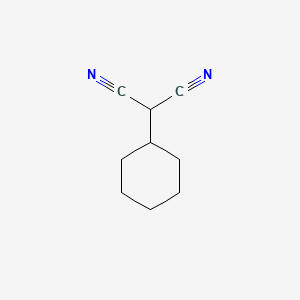

Cyclohexylmalononitrile

Description

Significance of Malononitrile (B47326) Derivatives in Synthetic Chemistry

Malononitrile and its derivatives are highly valuable reagents in organic synthesis. The presence of two electron-withdrawing nitrile groups acidifies the alpha-carbon, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions. This reactivity has established malononitrile derivatives as key building blocks for a diverse array of compounds. chula.ac.ththieme-connect.com

Their significance stems from their role as precursors in the synthesis of:

Pharmaceuticals and Bioactive Molecules: The malononitrile motif is incorporated into various molecular scaffolds that exhibit a range of biological activities. thieme-connect.com

Heterocyclic Compounds: They are instrumental in the synthesis of pyridines, pyrimidines, and other heterocyclic systems through multicomponent reactions. chula.ac.th

Polymers and Materials Science: The nitrile functionalities can participate in polymerization reactions, leading to materials with unique properties. thieme-connect.com

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a cornerstone reaction for synthesizing substituted malononitriles. chula.ac.th This reaction underscores the synthetic versatility of this class of compounds.

Historical Context of Cyclohexylmalononitrile Discovery and Initial Characterization

Early investigations into the reactions of malononitrile with various ketones, including cyclic ketones, likely led to the eventual synthesis of this compound. The initial characterization would have relied on classical methods of the time, such as elemental analysis and melting point determination. In more contemporary research, its structure has been unequivocally confirmed through modern spectroscopic techniques.

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ = 1.15-1.39 (m, 5 H), 1.70-1.78 (m, 1 H), 1.80-1.91 (m, 2 H), 1.92-2.04 (m, 3 H), 3.63 (d, J = 5.5 Hz, 1 H). thieme-connect.comthieme-connect.com |

| ¹³C NMR (CDCl₃) | δ = 24.9, 25.1, 29.2, 29.7, 39.1, 112.0. thieme-connect.comthieme-connect.com |

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has generally followed trends in synthetic methodology and catalysis. Key research trajectories include:

Optimization of Synthesis: A significant focus has been on developing efficient and selective methods for the synthesis of monosubstituted malononitriles, including cyclohexyl derivatives. This includes the development of one-pot procedures that combine the Knoevenagel condensation and subsequent reduction, often employing milder and more environmentally benign reagents. thieme-connect.comthieme-connect.com For instance, the use of sodium borohydride (B1222165) for the reduction of the cyclohexylidene intermediate has been shown to be highly effective. thieme-connect.comthieme-connect.com

Catalysis: The synthesis of this compound and related compounds has served as a model reaction for testing the efficacy of new catalytic systems. This includes the use of bifunctional catalysts that can facilitate both the condensation and hydrogenation steps in a single pot. chula.ac.th Research has demonstrated that cyclohexanone (B45756) can be converted to 2-cyclohexylmalononitrile with high conversion and yield using such catalytic systems. chula.ac.th

Exploration of Reactivity: Investigations into the reactivity of the dinitrile group in this compound for further synthetic transformations remain a potential area of interest, mirroring the broader utility of malononitrile derivatives.

Scope and Objectives of Academic Inquiry into this compound Systems

The academic inquiry into this compound systems is primarily driven by the following objectives:

Advancement of Synthetic Methods: A core objective is the development of novel, efficient, and sustainable synthetic routes to access this and other substituted malononitriles. This includes the design of new catalysts and the optimization of reaction conditions to improve yields, reduce waste, and simplify purification processes. thieme-connect.comthieme-connect.com

Understanding Reaction Mechanisms: Elucidating the precise mechanisms of the reactions involved in the synthesis of this compound, such as the intricacies of the Knoevenagel condensation and subsequent reduction steps, is a fundamental academic goal.

Probing Structure-Reactivity Relationships: Investigating how the sterically demanding cyclohexyl group influences the reactivity of the malononitrile moiety provides valuable insights into structure-reactivity relationships in organic chemistry.

Potential Applications: While not as extensively studied as other malononitrile derivatives, a long-term objective is to explore the potential of this compound as an intermediate in the synthesis of novel molecules with interesting chemical or biological properties. uzh.ch

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylpropanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-6-9(7-11)8-4-2-1-3-5-8/h8-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUBXKCRJQHECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457512 | |

| Record name | Cyclohexylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4354-72-7 | |

| Record name | Cyclohexylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Cyclohexylmalononitrile Systems

Hydrolytic Transformations of Cyclohexylmalononitrile

The hydrolysis of the nitrile groups in this compound provides a route to corresponding amide and carboxylic acid derivatives. The outcome of the hydrolysis is highly dependent on the reaction conditions, particularly the pH.

The conversion of nitriles to amides can be achieved through partial hydrolysis in alkaline media. semanticscholar.org This transformation is a step-wise process where the nitrile first hydrolyzes to an amide, which can then be further hydrolyzed to a carboxylic acid salt under more stringent conditions. echemi.combyjus.comchemguide.co.uk To selectively obtain the diamide, cyclohexylmalonamide, from this compound, controlled reaction conditions are essential.

The reaction is typically carried out by heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). chemguide.co.uk The use of a co-solvent like ethanol (B145695) can be employed to improve the solubility of the organic substrate. semanticscholar.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbon atom of the nitrile group, followed by protonation to yield the amide.

A general procedure for the alkaline hydrolysis of a nitrile to an amide involves heating the nitrile under reflux with a sodium hydroxide solution. chemguide.co.uk Upon cooling, the amide product may precipitate or can be isolated by neutralization and extraction.

| Reagent/Condition | Role/Effect |

| Sodium Hydroxide (NaOH) | Alkaline catalyst for hydrolysis |

| Water (H₂O) | Reactant |

| Ethanol (optional) | Co-solvent to enhance solubility semanticscholar.org |

| Heat | Provides activation energy for the reaction |

Transfer Hydrogenation Reactions of Cyclohexylidenemalononitrile to this compound

The reduction of cyclohexylidenemalononitrile to this compound is a key transformation that can be accomplished via transfer hydrogenation. This method offers a safer and often more convenient alternative to using molecular hydrogen under pressure. google.com Common hydrogen donors for this reaction include Hantzsch esters and amine-borane complexes. google.comacs.org

The mechanism of transfer hydrogenation can vary, but a commonly proposed pathway involves a two-step process. organic-chemistry.org In the context of using a metal catalyst, the reaction may proceed through a concerted mechanism where the hydrogen transfer from the donor to the substrate occurs in a single step via a six-membered transition state, without the formation of discrete intermediates. organic-chemistry.org Alternatively, a stepwise mechanism involving the transfer of a hydride and a proton in separate steps can also occur. For instance, in reductions using Hantzsch esters, the dihydropyridine (B1217469) ring acts as a hydride donor. researchgate.net The reaction is often facilitated by an organocatalyst or a transition metal complex. google.com

When amine-boranes are used as the hydrogen source, the reduction mechanism can involve hydroboration intermediates. acs.org The reaction can proceed through a nonclassical transfer hydrogenation pathway where the amine-borane first undergoes hydroboration with the alkene substrate. researchgate.net This is followed by solvolysis of the resulting organoborane intermediate to yield the saturated product. researchgate.net The formation of these intermediates is a key feature that distinguishes this mechanism from a direct hydrogen transfer. The hydroboration step itself is characterized by the syn-addition of the B-H bond across the double bond. nih.gov

The reactivity in transfer hydrogenation reactions is significantly influenced by the nature of the amine-borane adduct and the solvent system used. echemi.comacs.org Different amine-borane adducts exhibit varying reducing strengths and stabilities, which can be fine-tuned by altering the substituents on the nitrogen and boron atoms. semanticscholar.org

| Factor | Influence on Reactivity |

| Amine-Borane Adduct | The substituents on the amine and borane (B79455) affect the reducing power and stability of the reagent. semanticscholar.org |

| Solvent System | Protic solvents can participate in the reaction and enhance catalyst performance. byjus.comresearchgate.net The choice of solvent affects the solubility of reactants and catalysts. youtube.com |

Alkylation and Substitution Reactions of this compound Derivatives

The presence of the acidic methylene (B1212753) proton in this compound makes it a versatile substrate for alkylation and substitution reactions, allowing for the introduction of various functional groups.

The carbon atom between the two nitrile groups in this compound is an active methylene position. The protons attached to this carbon are acidic due to the electron-withdrawing nature of the two cyano groups. This allows for the deprotonation by a suitable base to form a stable carbanion.

This carbanion can then act as a nucleophile and react with various electrophiles, such as alkyl halides, in an alkylation reaction. researchgate.net The use of a base like cesium carbonate in a solvent such as DMF has been reported for the alkylation of active methylene compounds. researchgate.net This provides a straightforward method for the synthesis of α-substituted this compound derivatives.

Furthermore, the nitrile groups themselves can undergo nucleophilic substitution reactions, although this is less common for malononitriles compared to their reactions at the active methylene position. More prevalent are reactions where the malononitrile (B47326) unit as a whole participates in condensation and multicomponent reactions. researchgate.netyoutube.com For instance, Knoevenagel condensation of malononitrile with aldehydes or ketones yields α,β-unsaturated dinitriles, which are precursors to cyclohexylidenemalononitrile. youtube.com

| Reaction Type | Description |

| Alkylation | The acidic methylene proton is removed by a base to form a carbanion, which then reacts with an alkylating agent (e.g., alkyl halide) to form a C-C bond. researchgate.net |

| Substitution | While direct substitution at the nitrile group is less common, the malononitrile moiety can participate in various condensation and multicomponent reactions. researchgate.netyoutube.com |

Spectroscopic Characterization and Structural Elucidation Studies of Cyclohexylmalononitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework. libretexts.org

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For cyclohexylmalononitrile, the spectrum is characterized by signals corresponding to the protons on the cyclohexane (B81311) ring and the single proton on the carbon atom situated between the two nitrile groups (the methine proton).

The proton environments in this compound are distinct:

Cyclohexyl Protons: The eleven protons on the cyclohexane ring are non-equivalent and exhibit complex splitting patterns due to spin-spin coupling with adjacent protons. These signals typically appear in a crowded region of the spectrum, usually between 1.0 and 2.0 ppm.

Methine Proton (-CH(CN)₂): The single proton attached to the carbon bearing the two nitrile groups is expected to be deshielded due to the electron-withdrawing effect of the cyano groups. Its signal would likely appear further downfield and be split by the adjacent proton on the cyclohexane ring.

Due to the complexity of the overlapping signals from the cyclohexyl ring, a high-resolution instrument is often necessary to resolve the individual multiplets. docbrown.info The integration of the peak areas would correspond to the ratio of protons in each unique environment. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~3.5 - 4.0 | Doublet of triplets (dt) or Multiplet (m) | 1H, -CH(CN)₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. udel.edu In this compound, each carbon atom gives a distinct signal, providing key structural information. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. udel.edu

Key signals in the ¹³C NMR spectrum of this compound include:

Nitrile Carbons (-C≡N): The carbon atoms of the two nitrile groups are highly deshielded and appear significantly downfield. Research on related cyclohexanecarbonitriles shows that the chemical shift of the nitrile carbon can indicate its stereochemistry; equatorial nitriles typically resonate downfield (δ 124.4-126.8 ppm) compared to their axial counterparts (δ 118.6-124.6 ppm). nih.gov

Methine Carbon (-CH(CN)₂): The carbon atom bonded to the two nitrile groups will have a characteristic chemical shift.

Cyclohexyl Carbons: The six carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum. The carbon directly attached to the malononitrile (B47326) group will be shifted downfield relative to the other ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~115 - 125 | 2C, -C≡N |

| ~40 - 50 | 1C, C-1 of cyclohexane |

| ~30 - 40 | 1C, -CH(CN)₂ |

Advanced NMR Techniques for Stereochemical Assignment (e.g., 2D NMR)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining the connectivity and spatial relationships between atoms, which is especially useful for complex molecules where 1D spectra show significant signal overlap. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. It would show a cross-peak between the methine proton (-CH(CN)₂) and the proton on the C-1 carbon of the cyclohexane ring, confirming their adjacency. It would also map the coupling network among the protons within the cyclohexane ring.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This ¹H-¹³C correlation experiment matches each proton signal to the carbon atom to which it is directly attached. wikipedia.org This technique would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming assignments for the methine group and each C-H bond in the cyclohexyl ring. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. youtube.com It could be used to confirm the connection of the methine carbon to the nitrile carbons and the C-1 of the cyclohexane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.compressbooks.pub

For this compound, the IR spectrum provides clear evidence for its key structural features:

Nitrile Group (C≡N): The most diagnostic absorption is the stretching vibration of the carbon-nitrogen triple bond. This typically appears as a sharp, medium-intensity peak in the range of 2260-2240 cm⁻¹. Its presence is a strong indicator of a nitrile compound.

C-H Bonds: The spectrum will also show absorptions corresponding to the stretching and bending of the C-H bonds. Stretches from the sp³-hybridized carbons of the cyclohexane ring and the methine carbon appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). libretexts.org

Fingerprint Region: The region from 1500 to 500 cm⁻¹ contains a complex pattern of peaks from various bending vibrations and C-C single bond stretches. libretexts.org This "fingerprint region" is unique to the molecule and can be used for identification by comparison with a known spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 2950-2850 | Strong | C-H Stretch | Cyclohexyl (sp³ C-H) |

| 2260-2240 | Medium, Sharp | C≡N Stretch | Nitrile |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural clues. wikipedia.org Gas chromatography (GC) is often coupled with MS (GC-MS) to separate individual components of a mixture before they enter the mass spectrometer. nih.govnih.gov

When analyzing this compound by electron ionization MS (EI-MS), the following would be expected:

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule after the loss of one electron. This peak confirms the molecular weight of the compound.

Fragmentation Pattern: The energetic ionization process causes the molecular ion to break apart into smaller, charged fragments. libretexts.org The fragmentation of this compound would likely proceed through several pathways:

Loss of the cyclohexyl radical (•C₆H₁₁), resulting in a prominent peak.

Loss of a nitrile radical (•CN).

Cleavage of the cyclohexane ring, producing a series of characteristic alkyl cation fragments with m/z values of 85, 71, 57, 43, and 29. libretexts.org

GC-MS analysis ensures that the mass spectrum obtained is from a pure compound, which is critical for accurate identification and structural elucidation. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 162 | [C₁₀H₁₄N₂]⁺ (Molecular Ion) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 79 | [M - C₆H₁₁]⁺ (Malononitrile radical cation) |

Application of Comprehensive Spectroscopic Analysis Procedures

The definitive structural elucidation of this compound relies on the combined and complementary information from multiple spectroscopic techniques. A comprehensive analysis procedure integrates the findings from NMR, IR, and MS to build a complete and verified molecular picture. nih.gov

The process is as follows:

IR spectroscopy provides initial, rapid confirmation of the key functional groups, specifically the nitrile (C≡N) moieties and the aliphatic C-H bonds. libretexts.org

Mass spectrometry establishes the molecular formula by providing the exact molecular weight via the molecular ion peak. The fragmentation pattern offers corroborating evidence for the presence of the cyclohexyl and malononitrile substructures. wikipedia.org

NMR spectroscopy (¹H, ¹³C, and 2D) provides the final, detailed map of the molecular skeleton. It confirms the number of unique carbon and hydrogen environments, establishes the connectivity between all atoms through coupling analysis (COSY), and directly links protons to their attached carbons (HSQC). libretexts.org

By systematically applying these methods, each technique validates the information provided by the others, leading to an unambiguous and scientifically rigorous structural confirmation of this compound.

Computational Chemistry and Theoretical Investigations of Cyclohexylmalononitrile

Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure

Quantum mechanical calculations are fundamental to modern chemistry, enabling the determination of molecular properties with high accuracy. wavefun.com These methods, particularly those derived from solving the Schrödinger equation, are used to find the most stable arrangement of atoms in a molecule—its equilibrium geometry—and to describe the distribution of electrons within it. youtube.comajchem-a.com

For cyclohexylmalononitrile, QM calculations, often employing Density Functional Theory (DFT), can predict bond lengths, bond angles, and dihedral angles. osti.govdtic.mil This information is crucial for understanding the molecule's three-dimensional shape, including the conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the spatial orientation of the two nitrile (-CN) groups. The electronic structure, which governs the molecule's chemical behavior, is also elucidated, revealing the distribution of electron density and the energies of molecular orbitals. mpg.deyoutube.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |

| Bond Length | C-C (cyclohexyl) | ~1.54 Å |

| C-C (malononitrile) | ~1.47 Å | |

| C-CN | ~1.46 Å | |

| C≡N | ~1.15 Å | |

| Bond Angle | C-CH-C (cyclohexyl) | ~111° |

| NC-C-CN | ~109.5° | |

| Dihedral Angle | C-C-C-C (cyclohexyl) | ~55° (chair conformation) |

Note: This table is illustrative. Actual values would be obtained from specific QM calculations.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mpg.denih.gov It is particularly valuable for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and intermediate structures. mdpi.comnih.govresearchgate.net By mapping the energy landscape of a reaction, DFT can help identify the most likely pathway and the factors that control reaction speed and selectivity. researchgate.net

For reactions involving this compound, such as its synthesis via the Knoevenagel condensation or its participation in subsequent cycloadditions, DFT can model the entire reaction coordinate. nih.gov This allows for a detailed understanding of how bonds are formed and broken, providing insights that are often difficult to obtain through experimental means alone. mdpi.com

A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS)—the highest energy point on the reaction pathway. youtube.comyoutube.com The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction. faccts.deresearchgate.net

DFT calculations are instrumental in locating and characterizing the geometry of transition states. youtube.com For a reaction involving this compound, computational chemists can model the TS structure and calculate its energy. A lower calculated energy barrier implies a faster reaction. researchgate.netfaccts.de These calculations can compare different possible mechanisms, for instance, a concerted versus a stepwise pathway, to determine the most favorable route. faccts.de

Table 2: Hypothetical Energy Barriers for a Reaction of this compound

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Energy Barrier (kcal/mol) |

| Pathway A | 0.0 (Reference) | +25.3 | 25.3 |

| Pathway B | 0.0 (Reference) | +18.7 | 18.7 |

Note: This table illustrates how DFT results can be used to compare the feasibility of different reaction pathways. Pathway B would be predicted as the more favorable route.

The Hammett equation is a classic tool in physical organic chemistry that describes a linear free-energy relationship between reaction rates and the electronic properties of substituents on an aromatic ring. wikipedia.orglibretexts.orgviu.ca This concept can be extended and analyzed using computational methods to predict how modifying the cyclohexyl ring of this compound would affect its reactivity.

While this compound itself is not aromatic, the principles of substituent effects can be studied computationally. By introducing various electron-donating or electron-withdrawing groups to the cyclohexyl ring, DFT calculations can determine their impact on the energy of the transition state for a given reaction. A plot of the logarithm of the calculated rate constant versus a substituent parameter (σ) would constitute a computational Hammett analysis. wikipedia.orgcsic.es The slope of this plot (the reaction constant, ρ) provides insight into the charge development at the transition state. mdpi.com

Table 3: Hypothetical Hammett Analysis for a Reaction of Substituted Cyclohexylmalononitriles

| Substituent (at C4) | Substituent Constant (σ) | Calculated log(k/k₀) |

| -NO₂ | +0.78 | +1.17 |

| -CN | +0.66 | +0.99 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.26 |

| -OCH₃ | -0.27 | -0.41 |

Note: This illustrative table shows a positive ρ value, suggesting that electron-withdrawing groups accelerate the hypothetical reaction by stabilizing a negative charge in the transition state.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). irjweb.comresearchgate.net

For this compound, the HOMO is expected to be located primarily on the dinitrile-substituted carbon atom, making it susceptible to attack by electrophiles. The LUMO is likely associated with the antibonding π* orbitals of the nitrile groups, making them sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netwuxiapptec.com

Table 4: Calculated Frontier Orbital Energies and Reactivity Descriptors (Illustrative)

| Parameter | Value (eV) | Implication |

| E(HOMO) | -7.2 | Electron-donating ability |

| E(LUMO) | -0.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.7 | High kinetic stability |

| Electronegativity (χ) | 3.85 | Overall reactivity |

| Chemical Hardness (η) | 3.35 | Resistance to charge transfer |

Note: These values are hypothetical and would be derived from DFT calculations. ajchem-a.com A large HOMO-LUMO gap suggests that this compound is a relatively stable molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a property that maps the charge distribution of a molecule in three dimensions, providing a visual guide to its reactive sites. codessa-pro.comnih.govchemrxiv.org The MEP is calculated to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, an MEP map would visually confirm the insights from FMO analysis. Regions of intense negative potential (typically colored red or yellow) are expected around the nitrogen atoms of the nitrile groups due to the lone pairs of electrons. researchgate.net Regions of positive potential (colored blue) would likely be found around the acidic hydrogen on the carbon atom situated between the two nitrile groups. This mapping is invaluable for predicting how this compound will interact with other molecules, such as reagents or biological targets. nih.govosti.gov

In Silico Modeling for Understanding Molecular Interactions and Selectivity

In silico modeling encompasses a range of computational techniques, including molecular docking and molecular dynamics, used to simulate the interaction between a small molecule and a larger receptor, such as an enzyme or a polymer. researchgate.netyoutube.comnih.gov These methods are crucial in fields like drug discovery and materials science for predicting binding affinities and understanding the basis of molecular recognition and selectivity. nih.gov

If this compound or its derivatives were being investigated for biological activity, in silico docking studies could predict how they might bind to a specific protein target. youtube.com The simulations would score different binding poses based on factors like electrostatic interactions and hydrogen bonding, helping to identify potential lead compounds. nih.gov Similarly, in materials science, these models could be used to understand the interactions between this compound and a polymer matrix, predicting its miscibility and distribution within the material. nih.gov

Prediction of Reactivity Patterns via Energetic Considerations (e.g., EH values)uzh.ch

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules. One of the fundamental approaches in this field is the analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability, chemical reactivity, and optical properties.

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more susceptible to chemical reactions. Conversely, a larger HOMO-LUMO gap implies greater stability. These energetic values are typically calculated using methods based on Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

Despite a thorough search of scientific literature, specific computational studies detailing the energetic considerations, such as HOMO, LUMO, and the corresponding energy gap values for this compound, are not publicly available at this time. While theoretical studies and DFT analyses have been conducted on related reactions and compounds, the explicit data for this compound has not been reported. For instance, a theoretical study on the metal-free transfer hydrogenation of polar unsaturated compounds mentions this compound as a product, but does not provide computational details on its electronic properties. acs.org Similarly, other studies focus on its synthesis or its role in subsequent reactions without reporting its calculated energetic parameters. chula.ac.th

Therefore, the generation of a data table with specific EH values for this compound and a detailed discussion of its reactivity based on these values is not possible. Further theoretical research would be required to compute these properties and offer a quantitative prediction of its reactivity patterns.

Cyclohexylmalononitrile As a Versatile Synthon and Building Block in Organic Synthesis

Role as a Precursor for Nitrogen-Containing Heterocyclic Systems

The activated methylene (B1212753) group and the two nitrile functionalities of cyclohexylmalononitrile make it an ideal starting material for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through cascade or multicomponent reaction pathways, offering an efficient and atom-economical approach to complex molecular scaffolds.

Synthesis of Tetrahydrobenzo[b]pyrroles

This compound serves as a key precursor in the synthesis of tetrahydrobenzo[b]pyrroles, a class of compounds with significant interest due to their potential biological activities. In a notable synthetic approach, tetrahydrobenzo[b]pyrroles can be prepared through a one-pot cascade reaction. rsc.org This reaction typically involves the condensation of a hydroxycyclohexanone dimer, an oxoacetonitrile, and a primary amine, where a compound structurally related to this compound can be envisioned to participate. The process is often catalyzed by a base, such as triethylamine (B128534) (Et3N), and proceeds under mild conditions. rsc.org The reaction sequence involves an initial aldol (B89426) condensation, followed by a Paal-Knorr type cyclization and subsequent aromatization to yield the final tetrahydro-3-cyanoindole product. rsc.org

A representative reaction scheme is as follows:

| Reactants | Catalyst | Product | Yield |

| Hydroxycyclohexanone dimer, Oxoacetonitriles, Primary amines | Et3N | 4,5,6,7-Tetrahydro-3-cyanoindoles | Up to 91% |

This methodology highlights the utility of dinitrile precursors in constructing fused pyrrole (B145914) systems with a high degree of molecular complexity and substitution patterns.

Potential for Diverse Fused Pyrrole Architectures

The reactivity of this compound extends beyond the synthesis of tetrahydrobenzo[b]pyrroles, offering potential pathways to a variety of other fused pyrrole architectures. Multicomponent reactions (MCRs) are a particularly powerful tool in this regard, allowing for the rapid assembly of complex heterocyclic frameworks from simple starting materials. bohrium.comsemanticscholar.orgrsc.orgorientjchem.org

For instance, in reactions analogous to those employing malononitrile (B47326), this compound can be expected to react with arylglyoxals and various enaminones or other active methylene compounds to generate highly substituted pyrrole derivatives. semanticscholar.org These reactions can be catalyzed by various agents, including acids or bases, and can sometimes be promoted by microwave irradiation to enhance reaction rates and yields. rsc.org The general strategy involves a series of condensation, cyclization, and aromatization steps, where the cyclohexyl group would be incorporated into the final fused pyrrole structure, influencing its steric and electronic properties. The versatility of MCRs allows for the introduction of a wide range of substituents, leading to a diverse library of fused pyrrole derivatives with potential applications in medicinal chemistry and materials science. bohrium.comrsc.org

Application in the Construction of Complex Polycyano Compounds

The dinitrile functionality of this compound makes it an attractive starting material for the synthesis of more complex polycyano compounds. These molecules are of interest for their potential applications in materials science, particularly in the development of organic electronic materials and ionic liquids.

While direct examples of this compound in the synthesis of complex polycyano compounds are not extensively documented in readily available literature, analogous transformations with similar gem-dinitrile compounds provide a strong indication of its potential. For example, spiro[cyclopropane-1,2′-indene]-2,2,3,3-tetracarbonitrile derivatives undergo double carbanion cleavage in the presence of alcohols to form stable allylic-type anions. rsc.org This type of reactivity suggests that this compound, under appropriate basic conditions, could act as a precursor to polycyano-containing anions or be incorporated into larger molecules bearing multiple nitrile groups. The Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of dinitriles, also presents a viable pathway for the cyclization of appropriately substituted derivatives of this compound to form cyclic ketones after hydrolysis. organic-chemistry.org

This compound as a Starting Material for Further Functionalization

The structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. These transformations can target either the cyclohexyl moiety or the nitrile functionalities.

Derivatization at the Cyclohexyl Moiety

The cyclohexyl ring of this compound, while generally robust, can be functionalized through various synthetic strategies. Although specific examples for this compound are not prevalent, general methods for the functionalization of cyclohexyl groups can be applied. For instance, C-H functionalization reactions, a powerful tool in modern organic synthesis, could potentially be employed to introduce new substituents onto the cyclohexyl ring. nih.govacs.org These reactions often utilize transition metal catalysts to selectively activate and functionalize otherwise unreactive C-H bonds. The directing effect of the nitrile groups could potentially influence the regioselectivity of such transformations.

Transformations Involving the Nitrile Functionalities

The two nitrile groups are the most reactive sites in this compound and can be transformed into a variety of other functional groups, significantly expanding its synthetic utility.

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. jove.comchemguide.co.ukmasterorganicchemistry.comlumenlearning.comchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid, to produce the corresponding dicarboxylic acid, cyclohexan-1,1-dicarboxylic acid, and ammonium (B1175870) salts. chemguide.co.ukmasterorganicchemistry.com Basic hydrolysis, using an alkali metal hydroxide (B78521) like sodium hydroxide, initially forms the dicarboxylate salt, which upon acidification, yields the dicarboxylic acid. chemguide.co.uk

| Reaction | Reagents | Product |

| Acid Hydrolysis | Dilute HCl, heat | Cyclohexane-1,1-dicarboxylic acid |

| Base Hydrolysis | 1. NaOH, heat; 2. H3O+ | Cyclohexane-1,1-dicarboxylic acid |

Reduction: The nitrile groups can be reduced to primary amines using various reducing agents. organic-chemistry.orgwikipedia.orgchemguide.co.ukacs.org Catalytic hydrogenation over metals like Raney nickel, palladium, or platinum is an effective method. wikipedia.org Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) can be used to achieve this transformation, yielding 1,1-bis(aminomethyl)cyclohexane. chemguide.co.uk

| Reaction | Reagents | Product |

| Catalytic Hydrogenation | H2, Raney Ni/Pd/Pt | 1,1-Bis(aminomethyl)cyclohexane |

| Chemical Reduction | 1. LiAlH4; 2. H2O | 1,1-Bis(aminomethyl)cyclohexane |

These transformations of the nitrile groups open up pathways to a diverse range of difunctional cyclohexyl derivatives, including diamines and dicarboxylic acids, which are themselves valuable building blocks in polymer chemistry and the synthesis of various other organic molecules.

Conceptualization as an α,α-Dicyanoalkane Building Block

This compound is conceptually recognized as an α,α-dicyanoalkane building block. The two cyano groups at the α-position render the adjacent methylene protons acidic, facilitating deprotonation to form a stabilized carbanion. This nucleophilic character is central to its utility in a wide array of chemical transformations. The presence of the cyclohexyl group introduces steric bulk and lipophilicity, which can influence the reactivity and solubility of both the starting material and the resulting products. This combination of electronic activation and steric influence allows for precise control over reaction outcomes, making it a favored synthon for chemists aiming to introduce a cyclohexyl fragment into a target molecule.

Integration into Modular Assembly of Molecular Architectures

The modular nature of this compound allows for its straightforward integration into complex molecular frameworks. In a modular synthesis approach, pre-fabricated building blocks are sequentially coupled to construct a larger molecule. The reactivity of the dinitrile moiety in this compound enables its participation in various multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials.

For instance, this compound can serve as a key component in the synthesis of highly substituted heterocyclic scaffolds. Its reaction with various electrophiles and nucleophiles allows for the systematic construction of diverse molecular skeletons. This modularity is particularly valuable in the synthesis of polysubstituted pyridines and fused heterocyclic systems, where the cyclohexyl group can be strategically positioned to modulate the pharmacological or material properties of the final compound.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehydes, Thiols | Substituted Pyridines | General Reactivity |

| This compound | Amidines | Pyrimidines | General Reactivity |

| This compound | Hydrazines | Pyrazoles | General Reactivity |

Table 1: Examples of Modular Reactions Involving this compound Analogs

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large collections of structurally related compounds, known as chemical libraries, which can then be screened for biological activity. nih.gov The predictable and versatile reactivity of this compound makes it an excellent building block for the combinatorial synthesis of small molecule libraries. nih.gov

Its ability to participate in one-pot, multicomponent reactions is a significant advantage in this context, as it streamlines the synthetic process and allows for the efficient generation of molecular diversity. By systematically varying the other components in a multicomponent reaction with this compound, a vast number of unique compounds can be synthesized with minimal effort. This approach is particularly powerful for the discovery of new drug candidates and functional materials. For example, libraries of fused heterocycles can be generated by reacting this compound with a diverse set of bifunctional reagents.

Potential in Carbon-Carbon Bond Forming Reactions

The activated methylene group in this compound is a potent nucleophile, making it a key participant in a variety of carbon-carbon bond forming reactions. These reactions are fundamental to the construction of the carbon skeletons of organic molecules.

One of the most common applications of this compound in this context is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound, such as this compound, with an aldehyde or ketone. The resulting product is a new α,β-unsaturated dinitrile, which can be a valuable intermediate for further synthetic transformations.

Another important reaction is the Thorpe-Ziegler reaction , which is an intramolecular version of the Thorpe reaction. While the intermolecular Thorpe reaction involves the self-condensation of nitriles, the Thorpe-Ziegler reaction utilizes a dinitrile to form a cyclic ketone after hydrolysis of the initial enamine product. nih.gov Although direct examples with this compound are not extensively documented in readily available literature, its dinitrile nature makes it a potential substrate for such intramolecular cyclizations, leading to the formation of functionalized carbocyclic systems.

Furthermore, the carbanion generated from this compound can participate in Michael additions, alkylations, and other nucleophilic substitution reactions, further expanding its utility in the formation of new carbon-carbon bonds and the synthesis of complex organic molecules.

| Reaction Type | Description |

| Knoevenagel Condensation | Base-catalyzed reaction with aldehydes or ketones to form C=C bonds. |

| Thorpe-Ziegler Reaction | Potential for intramolecular cyclization to form carbocyclic rings. |

| Michael Addition | Nucleophilic addition to α,β-unsaturated carbonyl compounds. |

| Alkylation | Reaction with alkyl halides to introduce new alkyl groups. |

Table 2: Key Carbon-Carbon Bond Forming Reactions with this compound

Q & A

Q. What advanced statistical approaches are recommended for optimizing multi-variable reaction parameters (e.g., temperature, solvent, catalyst) in this compound synthesis?

- Apply Design of Experiments (DoE) methodologies like Box-Behnken or Central Composite Design. Use ANOVA to identify significant factors and response surface models to predict optimal conditions. Validate with triplicate runs and 95% confidence intervals .

Methodological Best Practices

- Reproducibility : Document reagent sources (e.g., Sigma-Aldridch, ≥98% purity), storage conditions, and instrument calibration protocols .

- Data Reporting : Include raw spectra, chromatograms, and statistical outputs in supplementary materials. Use IUPAC nomenclature and SI units .

- Conflict Resolution : Transparently report outliers and use sensitivity analyses to assess their impact on conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.